molecular formula C2Cl3F3<br>Cl2FCCClF2<br>C2Cl3F3 B165192 1,1,2-Trichlorotrifluoroethane CAS No. 76-13-1

1,1,2-Trichlorotrifluoroethane

Cat. No. B165192
Key on ui cas rn: 76-13-1
M. Wt: 187.37 g/mol
InChI Key: AJDIZQLSFPQPEY-UHFFFAOYSA-N
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Patent
US03940972

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ag+2]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
14.6 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a flask
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove residual solids
CUSTOM
Type
CUSTOM
Details
the two-phase filtrate was separated into organic and aqueous phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Name
Type
product
Smiles
[Ag]
Measurements
Type Value Analysis
AMOUNT: MASS 15.46 g
YIELD: CALCULATEDPERCENTYIELD 551.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03940972

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Silver trifluoromethanesulfonate
Name
silver

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ag+2]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
14.6 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a flask
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove residual solids
CUSTOM
Type
CUSTOM
Details
the two-phase filtrate was separated into organic and aqueous phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated to dryness

Outcomes

Product
Name
Silver trifluoromethanesulfonate
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Name
silver
Type
product
Smiles
[Ag]
Measurements
Type Value Analysis
AMOUNT: MASS 15.46 g
YIELD: CALCULATEDPERCENTYIELD 551.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03940972

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ag+2]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
14.6 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a flask
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove residual solids
CUSTOM
Type
CUSTOM
Details
the two-phase filtrate was separated into organic and aqueous phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Name
Type
product
Smiles
[Ag]
Measurements
Type Value Analysis
AMOUNT: MASS 15.46 g
YIELD: CALCULATEDPERCENTYIELD 551.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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